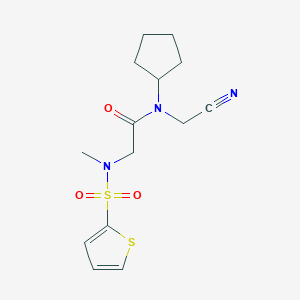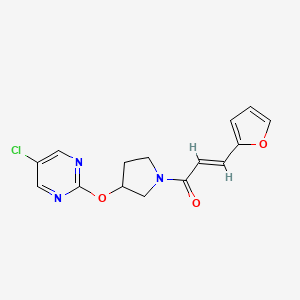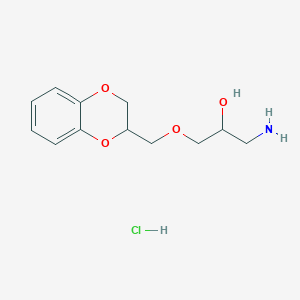
N-(cyanomethyl)-N-cyclopentyl-2-(N-methylthiophene-2-sulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-N-cyclopentyl-2-(N-methylthiophene-2-sulfonamido)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "CCPA" and is a potent and selective agonist for the CB1 receptor.
Mécanisme D'action
CCPA is a selective agonist for the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The activation of CB1 receptors by CCPA leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase pathways. This results in the modulation of various physiological processes such as pain perception, appetite regulation, and mood.
Biochemical and physiological effects:
CCPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that CCPA can inhibit the release of glutamate, which is a neurotransmitter that plays a crucial role in pain perception. CCPA has also been shown to inhibit the proliferation of cancer cells and induce cell death in various cancer cell lines. In vivo studies have shown that CCPA can reduce pain perception and improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CCPA has several advantages for lab experiments. It is a potent and selective agonist for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. CCPA is also stable under physiological conditions, which makes it suitable for in vivo studies. However, CCPA has some limitations for lab experiments. It has low solubility in water, which limits its use in aqueous solutions. CCPA is also relatively expensive, which can be a limiting factor for some research groups.
Orientations Futures
There are several future directions for the study of CCPA. One direction is the development of more potent and selective agonists for the CB1 receptor. Another direction is the investigation of the potential therapeutic applications of CCPA in the treatment of various neurological disorders. Further studies are also needed to elucidate the mechanism of action of CCPA and its effects on various physiological processes. Finally, the development of new synthesis methods for CCPA can lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of CCPA involves the reaction of N-cyclopentyl-2-(N-methylthiophene-2-sulfonamido)acetamide with cyanomethyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran. The product is then purified using chromatography techniques to obtain pure CCPA.
Applications De Recherche Scientifique
CCPA has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, CCPA has been shown to modulate the endocannabinoid system, which plays a crucial role in various physiological processes such as pain perception, appetite regulation, and mood. CCPA has also been studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-cyclopentyl-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-16(22(19,20)14-7-4-10-21-14)11-13(18)17(9-8-15)12-5-2-3-6-12/h4,7,10,12H,2-3,5-6,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLGLQANWIXABY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(CC#N)C1CCCC1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile](/img/structure/B2397253.png)

![N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2397257.png)


![1-(2-chlorophenyl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2397260.png)
![Methyl 2-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methylamino]-4,5-dimethoxybenzoate](/img/structure/B2397263.png)
![N-(3,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2397264.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2397269.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2397270.png)
